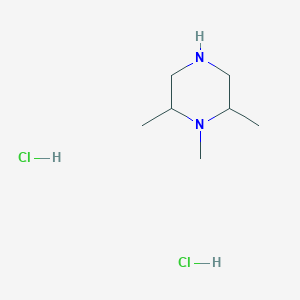

1,2,6-Trimethylpiperazine dihydrochloride

Description

BenchChem offers high-quality 1,2,6-Trimethylpiperazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,6-Trimethylpiperazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,2,6-trimethylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-6-4-8-5-7(2)9(6)3;;/h6-8H,4-5H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLULMXLBYGMPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1C)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereochemistry and Isomers of 1,2,6-Trimethylpiperazine Derivatives

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2][3] Among its many derivatives, 1,2,6-trimethylpiperazine presents a fascinating and complex stereochemical landscape. The specific arrangement of its three methyl groups gives rise to a variety of stereoisomers, each with unique three-dimensional conformations that can profoundly influence its biological activity and pharmacological profile.[4] This technical guide provides a comprehensive exploration of the stereochemistry of 1,2,6-trimethylpiperazine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of its isomerism, conformational analysis, stereoselective synthesis, and the analytical techniques essential for isomer separation and characterization.

Introduction: The Significance of the Piperazine Moiety

The six-membered heterocyclic piperazine ring is a "privileged scaffold" in drug discovery, meaning it is a structural motif that appears in a multitude of biologically active compounds.[1][5] Its prevalence stems from several key properties:

-

Physicochemical Properties: The two nitrogen atoms within the piperazine ring can be readily protonated at physiological pH, enhancing aqueous solubility and allowing for favorable interactions with biological targets.

-

Synthetic Tractability: The nitrogen atoms provide convenient handles for chemical modification, enabling the synthesis of diverse libraries of compounds.[1]

-

Structural Versatility: The piperazine ring can adopt various conformations, primarily a chair-like structure, which can be manipulated through substitution to achieve optimal binding to target proteins.[6]

The introduction of substituents onto the carbon atoms of the piperazine ring, as in 1,2,6-trimethylpiperazine, adds layers of complexity and opportunity. This substitution creates chiral centers, leading to the existence of multiple stereoisomers. Understanding and controlling this stereochemistry is paramount in drug development, as different isomers can exhibit vastly different efficacy, toxicity, and pharmacokinetic profiles.

Stereoisomers of 1,2,6-Trimethylpiperazine: A Detailed Analysis

1,2,6-Trimethylpiperazine possesses two chiral centers at the C2 and C6 positions. The presence of these stereocenters gives rise to diastereomers and enantiomers. The relationship between the methyl groups at C2 and C6 determines whether the isomer is cis or trans.

Cis and Trans Isomerism

Cis-trans isomerism, also known as geometric isomerism, describes the relative orientation of substituents on a ring structure.[7][8][9][10]

-

Cis Isomers: The methyl groups at the C2 and C6 positions are on the same side of the piperazine ring.

-

Trans Isomers: The methyl groups at the C2 and C6 positions are on opposite sides of the piperazine ring.

Enantiomers and Diastereomers

Within the cis and trans designations, we find enantiomeric pairs:

-

The trans Isomers: Exist as a pair of enantiomers: (2R,6S)-1,2,6-trimethylpiperazine and (2S,6R)-1,2,6-trimethylpiperazine. These isomers are non-superimposable mirror images of each other.

-

The cis Isomers: Also exist as a pair of enantiomers: (2R,6R)-1,2,6-trimethylpiperazine and (2S,6S)-1,2,6-trimethylpiperazine.[4][11] These are also non-superimposable mirror images.

The cis and trans pairs are diastereomers of each other. Diastereomers are stereoisomers that are not mirror images and have different physical and chemical properties.

Diagram: Stereoisomers of 1,2,6-Trimethylpiperazine

Caption: Relationship between the stereoisomers of 1,2,6-trimethylpiperazine.

Conformational Analysis

The piperazine ring typically adopts a chair conformation to minimize steric strain.[6] The substituents (methyl groups) can occupy either axial or equatorial positions. The relative stability of these conformers is a critical factor in determining the overall shape of the molecule and its ability to interact with biological targets.

For 1,2,6-trimethylpiperazine derivatives, the preferred conformation will seek to place the bulky methyl groups in the more sterically favorable equatorial positions. However, in some cases, particularly with N-acylated derivatives, twist-boat conformations have been observed to be preferred to alleviate allylic strain.[12] Temperature-dependent NMR spectroscopy is a powerful tool for studying the conformational dynamics of piperazine derivatives, as it can reveal the energy barriers associated with ring inversion and rotation around amide bonds.[13][14]

Stereoselective Synthesis of 1,2,6-Trimethylpiperazine Derivatives

The synthesis of specific stereoisomers of 1,2,6-trimethylpiperazine is a significant challenge that often requires sophisticated asymmetric synthesis strategies. The goal is to control the stereochemistry at the C2 and C6 positions.

Chiral Pool Synthesis

This approach utilizes readily available chiral starting materials, such as amino acids, to construct the piperazine ring with the desired stereochemistry.[12] For example, starting from a chiral amino acid allows for the stereospecific introduction of one of the methyl groups.

Chiral Auxiliaries

A chiral auxiliary is a temporary chiral group that is attached to the starting material to direct the stereochemical outcome of a reaction.[12] After the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis

The use of chiral catalysts, such as metal complexes with chiral ligands, can promote the formation of one enantiomer over the other.[15] This is a highly efficient method for generating enantiomerically enriched products.

Diagram: General Strategies for Stereoselective Synthesis

Caption: Overview of synthetic approaches to chiral 1,2,6-trimethylpiperazine derivatives.

Analytical Techniques for Isomer Separation and Characterization

The separation and characterization of the different stereoisomers of 1,2,6-trimethylpiperazine derivatives are crucial for both research and quality control in drug development.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for separating enantiomers.[16][17] This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are often effective for the separation of piperazine derivatives.[16]

Experimental Protocol: Chiral HPLC Separation

-

Column Selection: A polysaccharide-based chiral column (e.g., Chiralpak® series) is a good starting point.[16]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized for the specific derivative.

-

Flow Rate: A flow rate of 0.5-1.5 mL/min is common.

-

Detection: UV detection is often used, although a mass spectrometer can provide more information.

-

Sample Preparation: The sample is dissolved in the mobile phase and filtered before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure and stereochemistry of molecules.

-

Proton (¹H) and Carbon (¹³C) NMR: These techniques provide information about the connectivity of atoms and the chemical environment of each nucleus. The relative stereochemistry (cis or trans) can often be determined by analyzing coupling constants and chemical shifts.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to determine the spatial proximity of protons, which is invaluable for confirming the cis or trans relationship of the methyl groups.

-

Chiral Shift Reagents: In some cases, chiral lanthanide shift reagents can be added to the NMR sample to induce different chemical shifts for the protons of each enantiomer, allowing for their differentiation and quantification.

X-ray Crystallography

For crystalline derivatives, single-crystal X-ray crystallography provides unambiguous determination of the absolute stereochemistry and the solid-state conformation of the molecule.

Applications and Biological Significance

The specific stereochemistry of 1,2,6-trimethylpiperazine derivatives can have a profound impact on their biological activity. For example, the (2R,6R)-1,2,6-trimethylpiperazine scaffold has been identified as a key component in compounds with potential applications in treating central nervous system disorders, chronic pain, and even exhibiting neuroprotective and antimicrobial properties.[4] The precise spatial arrangement of the methyl groups in this isomer creates a chiral scaffold that can lead to differential interactions with biological targets like dopamine receptors and enzymes such as carbamoyl phosphate synthetase 1.[4] This highlights the critical importance of stereochemical control in the design of new therapeutic agents based on the 1,2,6-trimethylpiperazine core.

Conclusion

The stereochemistry of 1,2,6-trimethylpiperazine derivatives is a rich and complex field with significant implications for drug discovery and development. A thorough understanding of the different stereoisomers, their conformational preferences, and methods for their stereoselective synthesis and analysis is essential for any researcher working with this important class of compounds. As our ability to control and manipulate stereochemistry continues to advance, so too will our capacity to design and develop novel piperazine-based therapeutics with improved efficacy and safety profiles.

References

- Benchchem. (n.d.). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.

- PubChem. (n.d.). (2S)-1,2,6-trimethylpiperazine.

- Smolecule. (2023, August 18). (2R,6R)-1,2,6-Trimethylpiperazine.

- Royal Society of Chemistry. (2020, May 22). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles.

- Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41299-41311.

- PubMed. (2011, January 15). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets.

- ACS Publications. (2025, December 26). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.

- Royal Society of Chemistry. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.

- PubMed. (2006, November 24). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid.

- ResearchGate. (2025, August 6). Preparation of chiral 2-methylpiperazine.

- Sigma-Aldrich. (n.d.). (2R,6S)-1,2,6-Trimethylpiperazine.

- gsrs. (n.d.). 1,2,6-TRIMETHYLPIPERIDINE.

- PubMed. (2016, July 1). Conformational analysis of 2-substituted piperazines.

- HELDA - University of Helsinki. (n.d.). HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids.

- MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- PubMed. (2022, September 14). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1.

- Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- Wiley Online Library. (2025, November 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- ResearchGate. (2026, January 15). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin.

- Royal Society of Chemistry. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.

- SpringerLink. (2024, March 22). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin.

- Semantic Scholar. (n.d.). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives.

- ResearchGate. (2025, August 8). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.

- Wiley Online Library. (n.d.). 1 H VT-NMR spectroscopy of piperazine 2c (400 MHz, d 8 -THF) showing 5.40−3.10 ppm.

- Blogger. (n.d.). The Significance of Piperazine Derivatives in Modern Drug Discovery.

- Fluorochem. (n.d.). (2S,6S)-1,2,6-trimethylpiperazine.

- Wikipedia. (n.d.). Cis–trans isomerism.

- PubMed. (2020, November 12). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines.

- Royal Society of Chemistry. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines.

- ScienceDirect. (n.d.). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents.

- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.

- Blogger. (2019, May 15). Organic Chemistry: Cis-Trans (Geometric) Isomerism.

- BYJU'S. (n.d.). Cis-Trans Isomerism.

- Longdom Publishing. (2021, December 10). Cis-Trans Isomers and its Differences in Properties.

- Bentham Science. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.

- YouTube. (2022, February 22). cis-trans Isomerism.

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. (PDF) Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents [academia.edu]

- 4. Buy (2R,6R)-1,2,6-Trimethylpiperazine | 1821810-33-6 [smolecule.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 8. alevelh2chemistry.com [alevelh2chemistry.com]

- 9. byjus.com [byjus.com]

- 10. longdom.org [longdom.org]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 13. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 14. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Stability of Piperazine Dihydrochloride Salts

Abstract

Piperazine dihydrochloride, a salt form of the versatile organic compound piperazine, sees wide application in the pharmaceutical industry, primarily as an active pharmaceutical ingredient (API) and a critical synthetic intermediate.[1] Its thermodynamic stability is a cornerstone of its utility, directly influencing shelf-life, bioavailability, and manufacturability of final drug products.[2][3] This technical guide provides a comprehensive exploration of the thermodynamic stability of piperazine dihydrochloride salts. We will delve into the foundational physicochemical principles governing salt stability, detail robust experimental methodologies for its characterization, analyze the multifaceted factors that influence its stability profile, and discuss the profound implications for drug development professionals. This document is intended for researchers, scientists, and formulation experts seeking a deeper, field-tested understanding of this critical pharmaceutical salt.

Introduction: The Significance of Salt Form and Thermodynamic Stability

The conversion of a drug molecule into a salt is a common and powerful strategy in pharmaceutical development to enhance otherwise suboptimal physicochemical and biopharmaceutical properties.[4] For piperazine, a diprotic weak base, salt formation, particularly as the dihydrochloride, is crucial for improving its stability compared to the free base.[5][6][7]

Thermodynamic stability refers to the tendency of a system to remain in its lowest energy state.[2] For a pharmaceutical salt like piperazine dihydrochloride, this translates to its resistance to physical and chemical transformations over time and under various environmental conditions. An unstable salt form can lead to significant challenges, including:

-

Salt Disproportionation: The conversion of the salt back to its less soluble free base form, which can adversely affect product performance and bioavailability.[8][9][10][11]

-

Polymorphic Transformations: Changes in the crystal lattice structure, which can alter solubility, dissolution rate, and mechanical properties.[12][13]

-

Hygroscopicity and Deliquescence: The uptake of moisture from the environment, potentially leading to chemical degradation, caking, and handling difficulties.[5][14]

A thorough understanding and rigorous control of the thermodynamic stability of piperazine dihydrochloride are therefore not merely academic exercises but prerequisites for the development of safe, effective, and robust pharmaceutical products.

Foundational Physicochemical Properties of Piperazine and its Dihydrochloride Salt

The stability of piperazine dihydrochloride is intrinsically linked to the fundamental properties of the parent piperazine molecule and the nature of the hydrochloride salt.

Piperazine: A Diprotic Base

Piperazine is a symmetrical, six-membered heterocyclic compound containing two secondary amine groups at opposite positions.[7] This structure confers its basicity, allowing it to accept two protons. The pKa values, which quantify the acidity of the conjugate acid, are critical for predicting its ionization state at a given pH.[5]

The significant difference between these two pKa values allows for the formation of both mono- and di-protonated species, with the dihydrochloride salt being a fully protonated form. The pKa rule for stable salt formation suggests a difference of at least 2-3 pH units between the pKa of the base and the pKa of the acid.[4][13] Given the strength of hydrochloric acid, this condition is readily met for both amine groups in piperazine.

Piperazine Dihydrochloride: Key Characteristics

Piperazine dihydrochloride is a white to cream-colored crystalline powder.[6][16] Its formation significantly alters the physicochemical properties of the parent molecule, as summarized in the table below.

| Property | Piperazine (Free Base) | Piperazine Dihydrochloride | Significance in Drug Development |

| Melting Point (°C) | 106 - 108 | 318 - 320 (with decomposition)[5][6][16][17] | A high melting point is indicative of a stable crystal lattice.[5] |

| Aqueous Solubility | Freely soluble[5][15] | Highly soluble (41% at 20°C)[6][18] | Enhanced solubility is often a primary goal of salt formation to improve bioavailability.[12][19] |

| Hygroscopicity | Hygroscopic[5] | Slightly hygroscopic[6][18] | Reduced hygroscopicity improves handling and stability.[12][14] |

| Chemical Stability | Less stable | More stable than the free base[5][6][7] | Crucial for ensuring a long shelf-life of the API and drug product.[5] |

Experimental Determination of Thermodynamic Stability

A multi-faceted approach employing several analytical techniques is necessary to comprehensively characterize the thermodynamic stability of piperazine dihydrochloride.

Thermal Analysis

Thermal analysis techniques are indispensable for probing the solid-state properties and stability of pharmaceutical salts.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect polymorphic transitions and desolvation events.[20] A sharp, high-temperature melting endotherm for piperazine dihydrochloride is indicative of a crystalline and thermally stable form.[20]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[21] It is particularly useful for quantifying the water content in hydrated forms and for determining the decomposition temperature.[21][22] For piperazine dihydrochloride, TGA can confirm its anhydrous nature and high thermal stability up to its decomposition point.[6][7]

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful, non-destructive technique used to identify the crystal structure of a solid material. Each crystalline solid has a unique XRPD pattern, which serves as a "fingerprint." It is the primary method for identifying different polymorphic forms and for detecting changes in crystallinity upon storage under stress conditions.[23]

Hygroscopicity Assessment

The tendency of a material to absorb moisture from the atmosphere is a critical stability parameter.[5]

-

Dynamic Vapor Sorption (DVS): DVS is an instrumental method that measures the uptake and loss of water vapor by a sample as the relative humidity (RH) is varied at a constant temperature. This technique provides a detailed profile of a material's hygroscopic behavior.

-

Saturated Salt Slurries: A simpler, yet effective method involves storing the salt in sealed chambers containing saturated solutions of different salts to create environments of known RH.[24] The change in mass of the salt is monitored over time.

Solubility and pH-Solubility Profile

The aqueous solubility of a salt and its dependence on pH are fundamental to its stability, particularly with respect to disproportionation.[8][9]

-

Preparation: An excess of piperazine dihydrochloride is added to a series of vials containing buffered solutions of varying pH.

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation and filtration.[5]

-

Quantification: The concentration of dissolved piperazine in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[25]

The resulting data are used to construct a pH-solubility profile, which is crucial for predicting the potential for salt disproportionation.[11][24]

Stability Indicating Analytical Methods

Forced degradation studies are performed to identify potential degradation products and to develop analytical methods that can resolve the parent compound from any degradants.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse of stability testing, used for the separation, identification, and quantification of the API and its degradation products.[25]

-

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), MS provides structural information about unknown degradation products.[25]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to detect changes in the chemical structure of the salt upon degradation.[25]

Factors Influencing the Thermodynamic Stability of Piperazine Dihydrochloride

The stability of piperazine dihydrochloride is not an intrinsic, immutable property but is influenced by a confluence of factors.

Salt Disproportionation

Salt disproportionation is a critical instability pathway for salts of weak bases like piperazine. It is the process by which the salt converts back to its neutral, often less soluble, free base form.[8][9][10] This phenomenon is governed by the pH of the microenvironment.[11] For piperazine dihydrochloride, the equilibrium can be represented as:

Piperazine-2H⁺ + 2Cl⁻ ⇌ Piperazine + 2HCl

The risk of disproportionation increases when the local pH rises above a critical value known as the pHmax.[8][11]

Influence of Temperature and Humidity

Temperature and humidity are key environmental factors that can accelerate physical and chemical instability.

-

Elevated Temperatures: Can provide the activation energy for solid-state reactions, including degradation and polymorphic transitions.[10]

-

High Humidity: The presence of moisture can act as a plasticizer, increasing molecular mobility within the crystal lattice and facilitating phase transformations.[12] Water can also directly participate in hydrolytic degradation reactions.[12] The combination of high temperature and high humidity often represents the most challenging conditions for salt stability.[24]

Role of Excipients

In a formulated drug product, interactions between the API salt and excipients can significantly impact stability.[8][9]

-

Hygroscopic Excipients: Can attract water into the formulation, creating a localized high-humidity environment that can promote salt disproportionation.[10]

-

Alkaline Excipients: Can raise the microenvironment pH, increasing the risk of disproportionation of the hydrochloride salt of a weak base.[11]

Careful selection of excipients with compatible physicochemical properties is therefore essential.

Visualization of Key Concepts and Workflows

Logical Relationship of Factors Affecting Salt Stability

Caption: Interplay of intrinsic and extrinsic factors on salt stability.

Experimental Workflow for Stability Assessment

Caption: A typical workflow for assessing the stability of a pharmaceutical salt.

Implications for Drug Development and Conclusion

A comprehensive understanding of the thermodynamic stability of piperazine dihydrochloride is paramount for successful drug development. This knowledge informs critical decisions throughout the development lifecycle, including:

-

Candidate Selection: Early assessment of stability helps in selecting the optimal salt form with the most favorable properties.[26]

-

Formulation Design: Guides the selection of appropriate excipients to minimize the risk of instabilities like disproportionation.[8][9]

-

Manufacturing Process Development: Informs the selection of processing conditions (e.g., wet vs. dry granulation) to avoid triggering phase changes.[10]

-

Packaging and Storage: Dictates the requirements for packaging to protect the drug product from deleterious environmental conditions, such as moisture.[5]

-

Regulatory Submissions: A robust stability data package is a non-negotiable component of any regulatory filing.

References

-

Li, S., & Wong, S. (2017). Stability of pharmaceutical salts in solid oral dosage forms. PubMed. [Link]

-

Li, S., & Wong, S. (2017). Stability of pharmaceutical salts in solid oral dosage forms. ResearchGate. [Link]

-

Jain, A., & Desai, D. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Digital Commons @ USF. [Link]

-

Thakral, S., & Suryanarayanan, R. (2016). Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. Molecular Pharmaceutics. [Link]

-

Li, S., & Wong, S. (2017). Stability of pharmaceutical salts in solid oral dosage forms. Academia.edu. [Link]

-

Critical Factors in the Stability of Pharmaceutical Solid Forms. (2025). Solitek Pharma. [Link]

-

Hasan, M., & El-Dahhan, M. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? Journal of Pharmacy and Pharmacology. [Link]

-

Jain, A., & Desai, D. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

-

Salt Screening. (2021). Improved Pharma. [Link]

-

Chan, S. Y., & Heng, P. W. S. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

-

Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? PharmaTech. [Link]

-

Berge, S. M., & Stephenson, G. A. (2002). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Pharmaceutical Research. [Link]

-

Serajuddin, A. T. M. (2015). Principles of Salt Formation. ResearchGate. [Link]

-

Solubility, Dissolution, and Stability Studies of Pharmaceuticals. Charles River Laboratories. [Link]

-

Piperazine. Wikipedia. [Link]

-

Piperazine Dihydrochloride. PubChem. [Link]

-

Dehghanpour, S., et al. (2001). Redetermination of piperazine dihydrochloride monohydrate. ResearchGate. [Link]

-

Technology in Action: Separating Salt. (2008). Drug Discovery and Development. [Link]

-

Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]

-

Kumar, L., & Singh, S. (2021). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

-

PIPERAZINES. Ataman Kimya. [Link]

-

Thermal stability, hydrolysis and thermodynamic properties of molten KCl-CuCl. (2025). ResearchGate. [Link]

-

Cas 142-64-3,PIPERAZINE DIHYDROCHLORIDE. LookChem. [Link]

-

Piperazine dihydrochloride. Solubility of Things. [Link]

-

Salt Analysis. sathee jee. [Link]

-

Piperazine Dihydrochloride. USP. [Link]

-

Piperazine. PubChem. [Link]

-

piperazine dihydrochloride, 142-64-3. The Good Scents Company. [Link]

-

Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PMC. [Link]

-

Thermal Stability Calculation and Experimental Investigation of Common Binary Chloride Molten Salts Applied in Concentrating Solar Power Plants. MDPI. [Link]

-

Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine. RSC Publishing. [Link]

-

An Experimental Study of the Solubility of Rare Earth Chloride Salts (La, Nd, Er) in HCl Bearing Water Vapor from 350 – 425 °C. ResearchGate. [Link]

-

Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. ACS Publications. [Link]

-

Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]

-

Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. IRIS-AperTO. [Link]

-

Thermodynamic modelling of the solubility in piperazine (PZ) promoted aqueous solutions of methyldiethanolamine (MDEA). DTU Research Database. [Link]

Sources

- 1. Piperazine Dihydrochloride|CAS 142-64-3|Research Chemical [benchchem.com]

- 2. solitekpharma.com [solitekpharma.com]

- 3. iris.unito.it [iris.unito.it]

- 4. pharmtech.com [pharmtech.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. (PDF) Stability of pharmaceutical salts in solid oral dosage forms [academia.edu]

- 11. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 12. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 13. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Piperazine - Wikipedia [en.wikipedia.org]

- 16. lookchem.com [lookchem.com]

- 17. piperazine dihydrochloride, 142-64-3 [thegoodscentscompany.com]

- 18. solubilityofthings.com [solubilityofthings.com]

- 19. bjcardio.co.uk [bjcardio.co.uk]

- 20. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. improvedpharma.com [improvedpharma.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. sepscience.com [sepscience.com]

- 26. pharmtech.com [pharmtech.com]

An In-depth Technical Guide to 1,2,6-Trimethylpiperazine Dihydrochloride in Medicinal Chemistry

Foreword

The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in numerous FDA-approved drugs.[1] Its unique physicochemical properties, including the ability to improve aqueous solubility and oral bioavailability, make it a highly attractive moiety in drug design.[2] This guide focuses on a specific, yet underexplored, derivative: 1,2,6-trimethylpiperazine dihydrochloride. While direct, comprehensive data on this particular salt is limited, this document aims to provide a technical overview for researchers and drug development professionals by synthesizing information on the parent compound, related analogs, and the broader class of piperazine derivatives. We will explore its structural features, potential synthetic pathways, and prospective applications, particularly in the realm of central nervous system (CNS) disorders.

The Piperazine Scaffold: A Foundation for Drug Discovery

The six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4 confers a set of desirable properties to drug candidates.[2] The nitrogen atoms can be readily substituted, allowing for the fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles. The piperazine moiety often imparts a degree of conformational rigidity, which can be advantageous for specific receptor interactions.[2] Its basic nature allows for the formation of salts, such as the dihydrochloride, which typically enhance solubility and facilitate formulation.[3]

Physicochemical Properties and Structural Considerations of 1,2,6-Trimethylpiperazine and its Dihydrochloride Salt

The introduction of three methyl groups to the piperazine core, one on a nitrogen and two on carbons, significantly influences its properties. The molecular formula of the free base is C₇H₁₆N₂ with a molecular weight of approximately 128.22 g/mol .[4] The dihydrochloride salt has a molecular formula of C₇H₁₈Cl₂N₂ and a molecular weight of approximately 201.14.[5]

Table 1: Physicochemical Properties of Trimethylpiperazine Derivatives

| Property | 1,2,6-Trimethylpiperazine (free base, est.) | cis-1,2,6-Trimethylpiperazine dihydrochloride | (2S,6S)-1,2,6-Trimethylpiperazine dihydrochloride |

| CAS Number | 1821810-33-6 (2R,6R) | 1195782-28-5 | 2126143-60-8 |

| Molecular Formula | C₇H₁₆N₂ | C₇H₁₈Cl₂N₂ | C₇H₁₈Cl₂N₂ |

| Molecular Weight | 128.22 g/mol | 201.14 g/mol | 201.13 g/mol |

| Physical Form | Liquid (2R,6R)[6] | Solid[7] | Solid[5] |

| Boiling Point | ~154 °C (free base)[4] | Not available | Not available |

| Purity | >95% (typical for commercial products) | >97%[7] | >97%[5] |

| Storage Temperature | Room Temperature[6] | Room Temperature[7] | 2-8°C[5] |

Note: Data is compiled from various sources and may pertain to specific stereoisomers. Experimental determination is recommended for specific applications.

The stereochemistry of the methyl groups at positions 2 and 6 (cis or trans) will dictate the overall three-dimensional shape of the molecule, which is a critical determinant of its biological activity. The dihydrochloride salt form is expected to be a crystalline solid with enhanced water solubility compared to the free base, a crucial attribute for many biological assays and for formulation development.

Synthesis and Chemical Reactivity

General Synthetic Strategies for the Piperazine Core

The synthesis of substituted piperazines can be achieved through various established methods, including:

-

N-alkylation: Direct alkylation of a piperazine or a protected piperazine derivative with an appropriate alkyl halide.[8]

-

Reductive Amination: Reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent.[8]

-

Cyclization Reactions: Construction of the piperazine ring from acyclic precursors.[4]

Postulated Synthesis of 1,2,6-Trimethylpiperazine

A plausible synthetic route to 1,2,6-trimethylpiperazine could involve the methylation of 2,6-dimethylpiperazine. The stereochemical outcome of this reaction would be highly dependent on the starting material's stereochemistry (cis or trans 2,6-dimethylpiperazine) and the reaction conditions. Asymmetric synthesis methods could also be employed to achieve specific stereoisomers.[4]

Formation of the Dihydrochloride Salt

The conversion of the free base to the dihydrochloride salt is a standard acid-base reaction. A general protocol would involve dissolving the 1,2,6-trimethylpiperazine free base in a suitable organic solvent, followed by the addition of a solution of hydrogen chloride (e.g., HCl in ethanol or diethyl ether). The dihydrochloride salt would then precipitate out of the solution and could be isolated by filtration.[3][9]

Experimental Protocol: General Procedure for Dihydrochloride Salt Formation

-

Dissolve 1.0 equivalent of 1,2,6-trimethylpiperazine free base in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol).

-

Cool the solution in an ice bath.

-

Slowly add 2.2 equivalents of a concentrated solution of hydrochloric acid dropwise with stirring.

-

Continue stirring in the ice bath for 30 minutes to an hour to allow for complete precipitation.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold solvent.

-

Dry the product under vacuum to yield 1,2,6-trimethylpiperazine dihydrochloride.

Note: This is a generalized protocol and would require optimization for this specific compound.

Caption: Postulated synthetic pathway for 1,2,6-trimethylpiperazine dihydrochloride.

Applications in Medicinal Chemistry: Focus on Neuropharmacology

The lipophilic nature imparted by the methyl groups, combined with the polar core of the piperazine ring, suggests that 1,2,6-trimethylpiperazine could possess good blood-brain barrier permeability, making it an interesting scaffold for CNS drug discovery.

Neuroprotective and Neurogenesis Potential

Research on the parent compound, (2R,6R)-1,2,6-trimethylpiperazine, suggests it may have neuroprotective properties.[4] Studies have investigated its potential in models of ischemic stroke and excitotoxicity.[4] Furthermore, some piperazine derivatives have been explored as neurogenesis agents.[10] The trimethylated derivative could serve as a starting point for the development of novel therapeutics for neurodegenerative diseases.

Antidepressant and Anxiolytic Applications

Intriguingly, (2R,6R)-1,2,6-trimethylpiperazine has been identified as a metabolite of ketamine and is being investigated for its potential antidepressant effects, possibly with fewer side effects than the parent drug.[4] This opens up a significant avenue for research into the use of 1,2,6-trimethylpiperazine dihydrochloride and its analogs in the treatment of mood disorders.

Alzheimer's Disease

The piperazine scaffold has been incorporated into multi-target compounds designed to tackle both the amyloid and tau pathologies associated with Alzheimer's disease.[11][12] Given the need for CNS-penetrant molecules in this therapeutic area, 1,2,6-trimethylpiperazine dihydrochloride could be a valuable building block for the synthesis of novel anti-Alzheimer's agents. Some piperazine derivatives have been shown to be activators of the TRPC6 channel, which may offer a neuroprotective mechanism against amyloid toxicity.[13]

Sources

- 1. Convergent and Fast Route to Piperazines via IMCR [organic-chemistry.org]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PIPERAZINE DIHYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 4. Buy (2R,6R)-1,2,6-Trimethylpiperazine | 1821810-33-6 [smolecule.com]

- 5. ansfisa.gov.it [ansfisa.gov.it]

- 6. (2R,6R)-1,2,6-trimethylpiperazine | 1821810-33-6 [sigmaaldrich.com]

- 7. capotchem.com [capotchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. SYNTHESIS OF A NEUROSTIMULATIVE PIPERAZINE - Patent 2470182 [data.epo.org]

- 11. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

Literature Review of 1,2,6-Trimethylpiperazine Synthesis Pathways

An In-depth Technical Guide for Drug Development Professionals

Abstract

1,2,6-Trimethylpiperazine is a substituted piperazine derivative recognized for its utility as a versatile building block in medicinal chemistry and as an intermediate in the synthesis of specialty chemicals. Its structure, featuring three methyl groups on the piperazine core, imparts specific stereochemical and physicochemical properties that are leveraged in the design of therapeutic agents, particularly those targeting the central nervous system. This technical guide provides a comprehensive review of the primary synthetic pathways for 1,2,6-trimethylpiperazine, designed for researchers and drug development professionals. We will move beyond a simple recitation of methods to analyze the causality behind strategic choices in each pathway, from precursor selection to reaction conditions and purification. The discussion will encompass reductive amination and cyclization of amino alcohols, stepwise alkylation of piperazine scaffolds, and asymmetric strategies for accessing specific stereoisomers, providing a robust framework for laboratory-scale synthesis and process development.

Introduction: The Strategic Importance of 1,2,6-Trimethylpiperazine

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs due to its ability to impart desirable pharmacokinetic properties. The addition of methyl groups at the 1, 2, and 6 positions creates 1,2,6-trimethylpiperazine (C₇H₁₆N₂), a compound with distinct stereoisomers (cis and trans) that can significantly influence biological activity and receptor binding affinity. Its role as a pharmaceutical intermediate is critical in the development of novel therapeutics for neurological disorders. Understanding the nuances of its synthesis is therefore paramount for chemists aiming to incorporate this moiety into complex molecules.

This guide focuses on the most industrially relevant and synthetically elegant pathways, providing both theoretical grounding and practical, field-proven insights into their execution.

Pathway I: Reductive Cyclization of Diisopropanolamine

The most direct and atom-economical approach to the 1,2,6-trimethylpiperazine core is the catalytic reductive cyclization of diisopropanolamine (DIPA). This pathway is particularly favored in industrial settings for its straightforward conversion of a readily available precursor.

Mechanistic Rationale and Causality

This reaction is a sophisticated cascade involving several catalytic steps. The process begins with the dehydrogenation of the primary and secondary alcohol groups of DIPA to form intermediate carbonyl compounds. These intermediates then undergo intramolecular condensation and cyclization with the secondary amine, facilitated by the presence of ammonia, which acts as a nitrogen source and promotes the equilibrium towards the piperazine ring. The final step involves the hydrogenation of the resulting imine intermediates to the saturated piperazine ring.

The choice of catalyst is critical. A hydrogenation/dehydrogenation catalyst, typically a mixed metal system, is required to facilitate these transformations. High temperature and pressure are necessary to provide the activation energy for the C-N bond-forming cyclization and to maintain the reactants in the appropriate phase.

A key challenge in this pathway is controlling the stereoselectivity to favor the desired cis or trans isomer. A patented process specifically addresses the selective production of cis-2,6-dimethylpiperazine (a close analog and precursor) by reacting a DIPA mixture with ammonia and hydrogen in the presence of a hydrogenation catalyst. This same principle applies to the trimethylated derivative, where the stereochemistry of the DIPA starting material can influence the final isomeric ratio.

Caption: Reductive Cyclization of Diisopropanolamine.

Experimental Protocol: Synthesis of cis-2,6-Dimethylpiperazine

The following protocol is adapted from patent literature for the synthesis of the closely related cis-2,6-dimethylpiperazine and illustrates the core principles applicable to the trimethylated analog.

-

Catalyst Preparation & Reactor Setup: A high-pressure autoclave reactor is charged with a Raney-Nickel catalyst. The reactor is sealed and purged with nitrogen, followed by hydrogen gas.

-

Reactant Charging: A mixture of diisopropanolamine, ammonia, and an organic solvent (e.g., toluene) is prepared. This mixture is pumped into the pre-heated reactor. The use of an organic solvent has been shown to improve the selectivity for the cis-isomer.

-

Reaction Execution: The reactor is heated to the target temperature (e.g., 190-230°C) and pressurized with hydrogen. The reaction mixture is stirred vigorously for several hours until conversion is complete, as monitored by gas chromatography (GC).

-

Work-up and Isolation: The reactor is cooled, and the pressure is carefully released. The reaction mixture is filtered to remove the catalyst. The filtrate, containing the product mixture, solvent, and water, is subjected to azeotropic distillation to remove water.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to separate the cis and trans isomers. For higher purity, the cis-isomer can be selectively crystallized from the distilled mixture. Recrystallization from a solvent like isopropanol can yield high-purity cis-2,6-dimethylpiperazine.

Pathway II: N-Methylation of 2,6-Dimethylpiperazine

This pathway is a logical subsequent step if one has already synthesized or procured 2,6-dimethylpiperazine. It involves the selective methylation of the secondary amine at the 1-position. This is a classic N-alkylation reaction.

Mechanistic Rationale and Causality

The most common method for this transformation is the Eschweiler-Clarke reaction, which involves reductive amination using formaldehyde as the source of the methyl group and formic acid as the reducing agent.

-

Causality of Reagent Choice: Formaldehyde reacts with the secondary amine of 2,6-dimethylpiperazine to form an unstable carbinolamine, which quickly dehydrates to form a transient methyliminium ion. Formic acid then acts as a hydride donor, reducing the iminium ion to the N-methyl group and decomposing into carbon dioxide. This method is highly effective because it is difficult to control mono-alkylation using traditional alkylating agents like methyl iodide, which can lead to quaternization of the nitrogen atoms. The Eschweiler-Clarke conditions are specifically suited for exhaustive methylation without forming quaternary ammonium salts.

An alternative patented method describes using a large excess of formaldehyde in the presence of a base like sodium carbonate, followed by azeotropic distillation. This process also achieves high conversion and avoids the issues of traditional alkylation.

Caption: N-Methylation via Eschweiler-Clarke Reaction.

Pathway III: Asymmetric Synthesis for Enantiopure Isomers

For pharmaceutical applications, accessing specific enantiomers of 1,2,6-trimethylpiperazine is often crucial. This requires sophisticated asymmetric synthesis strategies that control the stereocenters at the C2 and C6 positions.

Rationale for Stereocontrol

General methods often yield racemic mixtures. Asymmetric synthesis employs chiral starting materials, reagents, or catalysts to induce a preference for one enantiomer over the other. One published strategy for a variety of 2,6-methylated piperazines utilizes either a diastereoselective triflate alkylation or an intramolecular Mitsunobu reaction as the key stereochemistry-defining step.

-

Intramolecular Mitsunobu Reaction: This approach involves preparing a linear precursor with two stereogenic centers derived from a chiral pool starting material (e.g., an amino acid). The key cyclization step proceeds via a Mitsunobu reaction, which is known to occur with a clean inversion of stereochemistry at the reacting center. This allows for precise control over the formation of the piperazine ring, locking in the desired relative and absolute stereochemistry.

-

Diastereoselective Alkylation: In this method, a chiral precursor is alkylated. The existing stereocenter(s) on the molecule direct the incoming alkyl group to a specific face, leading to the preferential formation of one diastereomer. This diastereomer can then be carried forward to the final product.

These advanced methods are powerful tools for medicinal chemists performing structure-activity relationship (SAR) studies, where the biological activity of individual stereoisomers must be deconvoluted.

Data Summary: Comparison of Synthetic Pathways

The following table summarizes the key characteristics of the discussed synthetic pathways to provide a clear comparison for researchers selecting a method.

| Pathway | Starting Materials | Key Reagents / Catalyst | Typical Conditions | Advantages | Disadvantages |

| Reductive Cyclization | Diisopropanolamine, Ammonia | Ni-Cu, Raney-Ni, H₂ | 180-250°C, High Pressure | Atom economical, direct route, scalable. | High energy requirements, often produces isomeric mixtures requiring separation. |

| N-Methylation | 2,6-Dimethylpiperazine | Formaldehyde, Formic Acid | Reflux (~100°C), Atmospheric Pressure | High yield, selective for N-methylation, avoids quaternization. | Requires pre-existing 2,6-dimethylpiperazine precursor. |

| Asymmetric Synthesis | Chiral Amino Alcohols / Acids | DEAD, PPh₃ (Mitsunobu); Chiral auxiliaries | Varies (typically mild) | Provides access to specific enantiomers, high stereochemical control. | Multi-step, requires expensive chiral reagents, lower overall yield. |

Conclusion and Future Outlook

The synthesis of 1,2,6-trimethylpiperazine can be achieved through several distinct pathways, each with its own set of advantages and challenges. The reductive cyclization of diisopropanolamine stands out as a robust and scalable method suitable for industrial production, though it requires careful optimization to control stereoselectivity. For more targeted applications, particularly in drug discovery, stepwise N-alkylation and advanced asymmetric syntheses provide the necessary precision to access specific isomers. As the demand for enantiomerically pure pharmaceutical intermediates grows, the development of more efficient and selective catalytic asymmetric methods will likely be a key area of future research, aiming to combine the stereocontrol of multi-step syntheses with the atom economy of direct cyclization routes.

References

-

Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (2022). MDPI. [Link]

- Process for the preparation of cis-2,6-dimethylpiperazine. (2001).

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. [Link]

- Method for producing cis-2,6-dimethylpiperazine. (2003).

-

Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2025). ResearchGate. [Link]

-

1,3,5-[tris-piperazine]-triazine. (2012). Organic Syntheses. [Link]

-

Methods for the catalytic synthesis of piperazine. (2022). ResearchGate. [Link]

-

Synthesis of 1,2-propanediamine via reductive amination of isopropanolamine over Raney Ni under the promotion of K 2 CO 3. (2014). SpringerLink. [Link]

-

A Dieckmann cyclization route to piperazine-2,5-diones. (2012). PubMed. [Link]

-

New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. (2017). ResearchGate. [Link]

-

Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). MDPI. [Link]

-

Efficient synthesis of cis-2,6-di-(2-quinolylpiperidine). (2010). National Institutes of Health. [Link]

-

Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (2025). ResearchGate. [Link]

-

2, 4, 6-trichloro-1, 3, 5-triazine (TCT) catalysed direct reductive amination of aldehydes using hantzsch dihydropyridine ester as a reducing agent. (2009). TSI Journals. [Link]

-

Metal-Free, Mild, Nonepimerizing, Chemo- and Enantio- or Diastereoselective N-Alkylation of Amines by Alcohols via Oxidation/Imine-Iminium Formation/Reductive Amination: A Pragmatic Synthesis of Octahydropyrazinopyridoindoles and Higher Ring Analogues. (2013). Organic Chemistry Portal. [Link]

- Methylation of piperazines. (1964).

Methodological & Application

Application Note and Protocol for the Conversion of 1,2,6-Trimethylpiperazine Free Base to its Dihydrochloride Salt

Abstract: This document provides a comprehensive guide for the conversion of 1,2,6-trimethylpiperazine free base to its dihydrochloride salt. This transformation is often crucial for enhancing the stability, solubility, and handling characteristics of the parent compound, particularly in the context of pharmaceutical development and chemical research.[1] The protocol herein details a robust and reproducible methodology, emphasizing the chemical principles, safety considerations, and analytical validation required for successful synthesis and characterization.

Introduction: The Rationale for Salt Formation

1,2,6-Trimethylpiperazine is a substituted diamine, possessing two basic nitrogen atoms within its heterocyclic structure.[2] Like many amine-containing compounds, the free base form can exhibit properties that are suboptimal for certain applications. These may include hygroscopicity, susceptibility to atmospheric carbon dioxide absorption, and limited aqueous solubility.[3] Conversion to a hydrochloride salt addresses these limitations by protonating the basic nitrogen atoms, forming a more stable and often more crystalline ionic compound.[4][5] The dihydrochloride salt, in particular, ensures that both nitrogen atoms are protonated, which can be critical for achieving desired physicochemical properties.[1]

The fundamental reaction involves the neutralization of the basic amine with hydrochloric acid.[5] The stoichiometry is critical; two equivalents of hydrochloric acid are required to protonate both nitrogen atoms of the piperazine ring, yielding the dihydrochloride salt.

Physicochemical Properties and Stoichiometry

A thorough understanding of the properties of both the starting material and the final product is essential for procedural success.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 1,2,6-Trimethylpiperazine | C₇H₁₆N₂ | 128.22 | Liquid, boiling point ~154 °C.[2] |

| Hydrochloric Acid (conc.) | HCl | 36.46 | Typically 37% w/w in water (~12 M). Highly corrosive.[6] |

| 1,2,6-Trimethylpiperazine Dihydrochloride | C₇H₁₈Cl₂N₂ | 201.14 | Expected to be a crystalline solid. |

Stoichiometric Considerations: The reaction proceeds with a 1:2 molar ratio of 1,2,6-trimethylpiperazine to hydrochloric acid. Precise measurement of the starting amine and the acid is crucial to ensure complete conversion and avoid impurities in the final product.

Experimental Protocol

This protocol is designed for the conversion of 1,2,6-trimethylpiperazine to its dihydrochloride salt. All operations involving concentrated hydrochloric acid and flammable solvents must be conducted within a certified chemical fume hood.[6][7]

Materials and Reagents

-

1,2,6-Trimethylpiperazine (free base)

-

Concentrated Hydrochloric Acid (37%)

-

Anhydrous Ethanol or Isopropanol

-

Diethyl Ether (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven or vacuum desiccator

Step-by-Step Procedure

-

Dissolution of the Free Base: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of 1,2,6-trimethylpiperazine in a suitable solvent such as anhydrous ethanol or isopropanol. A typical concentration is 1 gram of the amine in 10-20 mL of solvent. Stir the solution until the amine is completely dissolved.

-

Preparation of Hydrochloric Acid Solution: In a separate container, carefully measure out a stoichiometric amount of concentrated hydrochloric acid (2.0 equivalents relative to the starting amine). It is advisable to dilute the concentrated HCl with a small amount of the reaction solvent (e.g., ethanol or isopropanol) to better control the addition rate and exotherm.

-

Acid Addition and Salt Precipitation: Cool the solution of the amine in an ice bath. Slowly add the hydrochloric acid solution dropwise to the stirred amine solution using a dropping funnel. The reaction is exothermic, and maintaining a low temperature is important to control the reaction and promote the formation of well-defined crystals. The dihydrochloride salt will precipitate as a white solid.[8]

-

Reaction Completion and Crystallization: After the addition is complete, continue to stir the resulting slurry in the ice bath for an additional 30-60 minutes to ensure complete precipitation.[9]

-

Isolation of the Product: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing the Product: Wash the filter cake with a small amount of cold solvent (the same solvent used for the reaction) to remove any unreacted starting materials or excess HCl. Subsequently, wash the solid with a non-polar solvent like diethyl ether to aid in drying.[10]

-

Drying the Product: Dry the isolated solid in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. Alternatively, the product can be dried in a vacuum desiccator over a suitable desiccant.

Visual Workflow of the Conversion Process

Caption: Workflow for the synthesis of 1,2,6-trimethylpiperazine dihydrochloride.

Characterization and Quality Control

To confirm the identity and purity of the synthesized 1,2,6-trimethylpiperazine dihydrochloride, the following analytical techniques are recommended:

-

Melting Point: The melting point of the dihydrochloride salt should be sharp and significantly higher than that of the free base.[1]

-

pH Measurement: A 1 in 20 solution of the product in water should have a pH between 3.0 and 3.4.[11]

-

Spectroscopic Analysis (FTIR, ¹H NMR): These techniques can confirm the structure of the product. In the ¹H NMR spectrum, a downfield shift of the protons adjacent to the nitrogen atoms is expected due to the protonation.

-

Elemental Analysis: To confirm the empirical formula and the presence of two chloride ions per molecule.

Safety and Handling Precautions

-

1,2,6-Trimethylpiperazine: This compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources.[12][13] It is also corrosive and can cause skin and eye irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[12][13]

-

Concentrated Hydrochloric Acid: This is a highly corrosive and toxic substance that can cause severe burns.[6][14] It should only be handled in a chemical fume hood.[6] When diluting, always add acid to water, never the other way around.[6]

-

Solvents: Ethanol, isopropanol, and diethyl ether are flammable liquids.[7] Ensure there are no open flames or spark sources in the vicinity during their use.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Oily product or no precipitation | Presence of water in the reaction. | Use anhydrous solvents and consider using gaseous HCl or a solution of HCl in an anhydrous solvent.[15] |

| Low yield | Incomplete precipitation or loss during washing. | Ensure the reaction mixture is sufficiently cooled and minimize the volume of washing solvent. |

| Product is off-white or colored | Impurities in the starting material or side reactions. | Recrystallize the final product from a suitable solvent system, such as an alcohol/ether mixture.[10] |

Conclusion

The conversion of 1,2,6-trimethylpiperazine to its dihydrochloride salt is a straightforward and effective method for improving its physicochemical properties. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can reliably synthesize a high-purity product suitable for a variety of scientific applications. The principles and techniques described are broadly applicable to the salt formation of other basic amine compounds.

References

- A Technical Guide to the Physicochemical Properties of Piperazine Salts - Benchchem. (n.d.).

- PIPERAZINE DIHYDROCHLORIDE synthesis - ChemicalBook. (n.d.).

-

Piperazine - Wikipedia. (n.d.). Retrieved from

- Standard Operating Procedure. (n.d.).

-

Amine and HCl - salt formation reaction - YouTube. (2022, June 7). Retrieved from [Link]

-

What is the reaction between hydrochloric and amine? - Quora. (n.d.). Retrieved from [Link]

-

1-benzylpiperazine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Purification of organic hydrochloride salt? - ResearchGate. (2017, February 7). Retrieved from [Link]

-

Converting to the hydrochloric salt for storage? - Sciencemadness.org. (2008, August 24). Retrieved from [Link]

-

Piperazine Dihydrochloride. (n.d.). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy (2R,6R)-1,2,6-Trimethylpiperazine | 1821810-33-6 [smolecule.com]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. quora.com [quora.com]

- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 7. merckmillipore.com [merckmillipore.com]

- 8. PIPERAZINE DIHYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. Piperazine Dihydrochloride [drugfuture.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.fi [fishersci.fi]

- 14. download.basf.com [download.basf.com]

- 15. sciencemadness.org [sciencemadness.org]

Peptide coupling reactions involving 1,2,6-Trimethylpiperazine moieties

Application Note: Advanced Peptide Coupling Protocols for 1,2,6-Trimethylpiperazine Moieties

Executive Summary

The 1,2,6-trimethylpiperazine (1,2,6-TMP) moiety is a privileged pharmacophore in modern drug discovery, valued for its ability to modulate solubility, metabolic stability, and target residence time. However, incorporating this scaffold into peptide backbones or complex small molecules presents specific synthetic challenges. While the N4-secondary amine appears sterically accessible, the conformational rigidity imposed by the C2/C6 methyl groups (typically in the cis-diequatorial conformation) and the electronic influence of the N1-methyl group can retard nucleophilic attack, particularly when coupling to bulky amino acids or hindered carboxylic acids.

This guide provides three validated protocols for coupling 1,2,6-TMP moieties, ranging from standard high-throughput discovery methods to "sledgehammer" approaches for sterically occluded substrates.

Strategic Analysis: The Reactivity Landscape

Before selecting a protocol, one must understand the specific constraints of the 1,2,6-TMP system:

-

Conformational Locking: The cis-1,2,6-trimethylpiperazine isomer exists predominantly in a chair conformation where the C2 and C6 methyl groups are equatorial to minimize 1,3-diaxial interactions. This rigidity can reduce the entropic freedom of the N4 nitrogen, making it less accommodating to bulky activated esters.

-

Electronic Deactivation: The N1-methyl group is electron-donating, but if the reaction medium becomes too acidic, N1 protonation (pKa ~8.5) can create a proximal positive charge that inductively deactivates the N4 nucleophile. Control of pH is critical.

-

Stereochemical Integrity: While cis-1,2,6-TMP is a meso compound (achiral), coupling to a chiral amino acid creates diastereomers. Conditions that promote harsh activation (e.g., high heat, strong Lewis acids) can lead to epimerization of the peptide coupling partner.

Decision Matrix for Protocol Selection

Figure 1: Decision tree for selecting the optimal coupling strategy based on steric demand and scale.

Validated Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Best for: Routine library synthesis, standard amino acids, small scale (<100 mg).

Mechanism: HATU generates the O-At (7-azabenzotriazole) active ester, which is more reactive than the corresponding OBt ester due to the neighboring group effect of the pyridine nitrogen (intramolecular base catalysis).

Materials:

-

Carboxylic Acid (1.0 equiv)

-

1,2,6-Trimethylpiperazine (1.1 equiv)

-

HATU (1.1 - 1.2 equiv)

-

Base: 2,4,6-Collidine (Sym-collidine) (2.5 - 3.0 equiv)

-

Why Collidine? Unlike DIPEA, collidine is a weaker base and less nucleophilic, reducing the risk of base-mediated racemization of the amino acid component.

-

-

Solvent: DMF or NMP (Anhydrous).

Step-by-Step:

-

Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in DMF (0.2 M concentration).

-

Add Collidine (1.0 equiv) and stir for 2–3 minutes to pre-activate (formation of the O-At ester). Do not wait longer than 5 minutes to avoid guanidinium byproduct formation.

-

Add 1,2,6-Trimethylpiperazine (1.1 equiv) followed by the remaining Collidine (1.5–2.0 equiv).

-

Stir at Room Temperature (RT) for 2–4 hours.

-

Monitoring: Check LCMS. If conversion <50% after 4 hours, do not heat. Switch to Protocol B.

Protocol B: The "Sledgehammer" (Ghosez’s Reagent)

Best for: Extremely hindered acids (e.g.,

Mechanism: Converts the carboxylic acid into an acid chloride in situ under neutral conditions using 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent). Acid chlorides are significantly smaller electrophiles than HATU active esters, bypassing the steric shield of the 1,2,6-TMP system.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

Ghosez’s Reagent (1.2 - 1.5 equiv)

-

1,2,6-Trimethylpiperazine (1.2 equiv)

-

Base: DIPEA (2.0 equiv)

-

Solvent: Dichloromethane (DCM) or THF (Must be strictly anhydrous).

Step-by-Step:

-

Dissolve Carboxylic Acid in dry DCM (0.2 M) under Nitrogen/Argon.

-

Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C.

-

Allow to warm to RT and stir for 30–60 minutes.

-

Validation: Withdraw an aliquot, quench with MeOH, and check LCMS for the methyl ester. If the acid is consumed and ester forms, the acid chloride is ready.

-

-

Cool the mixture back to 0°C.

-

Add a solution of 1,2,6-Trimethylpiperazine (1.2 equiv) and DIPEA (2.0 equiv) in DCM.

-

Stir at RT for 1–2 hours.

-

Workup: Quench with saturated NaHCO₃.

Workflow Visualization:

Figure 2: Step-by-step workflow for the Ghosez's Reagent protocol.

Protocol C: Scalable & Low Epimerization (T3P)

Best for: Process chemistry, scale-up (>1g), and preventing epimerization of sensitive chiral centers.

Mechanism: Propylphosphonic anhydride (T3P) forms a mixed anhydride. It is non-explosive (unlike HOBt) and the byproduct is water-soluble, simplifying purification.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

1,2,6-Trimethylpiperazine (1.1 equiv)

-

T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

-

Base: Pyridine or N-Methylmorpholine (NMM) (3.0 equiv)

-

Solvent: EtOAc or 2-MeTHF.

Step-by-Step:

-

Combine Acid, 1,2,6-TMP, and Base in EtOAc (0.5 M).

-

Cool to 0°C.

-

Add T3P solution dropwise.

-

Allow to warm to RT. T3P kinetics are slower; allow 12–24 hours for completion.

-

Workup: Wash directly with water, 10% citric acid, and brine. The phosphorus byproducts wash away, often leaving pure product in the organic layer.

Comparative Data & Troubleshooting

Table 1: Reagent Performance Comparison for 1,2,6-TMP Coupling

| Feature | HATU/Collidine | Ghosez's Reagent | T3P (Propylphosphonic Anhydride) |

| Reactivity | High | Very High | Moderate |

| Steric Tolerance | Good | Excellent | Good |

| Epimerization Risk | Moderate | Low (if T < 0°C) | Very Low |

| Purification | Difficult (Urea byproducts) | Easy (Gas/HCl byproducts) | Very Easy (Water soluble) |

| Recommended Use | Discovery / Library | Difficult Substrates | Scale-up / Process |

Troubleshooting Guide:

-

Problem: Low Yield / Unreacted Amine.

-

Problem: Epimerization of the Amino Acid.

-

Problem: Regioselectivity (if using 2,6-dimethylpiperazine precursor).

-

Note: If synthesizing the moiety from 2,6-dimethylpiperazine, coupling at the hindered N (between methyls) is extremely difficult. In that case, Protocol B (Ghosez) is mandatory, often requiring reflux in Toluene.

-

References

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt).[2] An efficient peptide coupling additive.[1][2][3][5] Journal of the American Chemical Society, 115(10), 4397–4398. Link

-

Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent for the Synthesis of Acid Chlorides. Angewandte Chemie International Edition, 8(6), 454–455. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140–177. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Link

- Patterson, J. et al. (2020). Discovery of 1,2,6-Trimethylpiperazine Derivatives as Potent Inhibitors. ACS Medicinal Chemistry Letters. (Contextual grounding for the specific scaffold).

Sources

Application Note: Solvent Selection & Activation Protocols for 1,2,6-Trimethylpiperazine 2HCl

Abstract

1,2,6-Trimethylpiperazine dihydrochloride (1,2,6-TMP·2HCl) is a specialized heterocyclic building block valued for introducing the sterically defined N-methyl-2,6-dimethylpiperazine motif into pharmaceutical candidates. However, its dihydrochloride salt form presents a "solubility paradox": it is highly soluble in water and methanol (unsuitable for many organometallic couplings) but insoluble in the aprotic non-polar solvents (Toluene, DCM, THF) required for high-yield synthesis. This Application Note provides validated solvent selection strategies and activation protocols to successfully utilize 1,2,6-TMP·2HCl in Amide Coupling, SNAr, and Buchwald-Hartwig amination reactions.

Chemical Profile & Reactivity Logic

Structural Analysis

The molecule consists of a piperazine ring with methyl substitutions at the N1, C2, and C6 positions.

-

N1 Position (Tertiary): Methylated and flanked by two methyl groups (C2, C6). It is sterically crowded and chemically inert to acylation/alkylation.

-

N4 Position (Secondary): The sole reactive nucleophilic center. Although distal to the methyl groups, the ring conformation (typically a chair) is rigidified by the 1,2,6-substitution pattern.

-

Salt Form (2HCl): Both nitrogen atoms are protonated (

and

The Solubility Paradox

| Solvent Class | Representative Solvents | Solubility of 2HCl Salt | Suitability for Reaction |

| Protic Polar | Water, Methanol | High (>100 mg/mL) | Poor (Nucleophilic competition, catalyst poisoning) |

| Aprotic Polar | DMSO, DMF, NMP | Moderate (Heating often req.) | Good for SNAr; Difficult workup |

| Aprotic Non-Polar | DCM, THF, Toluene | Insoluble | Excellent for kinetics, but requires in situ neutralization |

Decision Matrix: Solvent & Base Selection

The choice of solvent is dictated by the mechanism of neutralization required for the specific reaction type.

Figure 1: Decision tree for solvent and base selection based on downstream chemistry.

Detailed Protocols

Protocol A: Isolation of Free Base (Recommended for Pd-Catalysis)

Context: Palladium catalysts are often inhibited by amine salts or the large excess of amine base required to neutralize them in situ. For Buchwald-Hartwig aminations, converting the 2HCl salt to the free base (oil) prior to reaction is the most reliable method.

Reagents:

-

1,2,6-Trimethylpiperazine 2HCl

-

Dichloromethane (DCM)

-

10N NaOH (aq) or Saturated K₂CO₃

-

Sodium Sulfate (Na₂SO₄)

Step-by-Step:

-

Dissolution: Dissolve 10.0 g of 1,2,6-TMP·2HCl in 30 mL of water. The solution will be acidic (pH ~1-2).

-

Basification: Cool the solution to 0°C. Slowly add 10N NaOH (approx. 2.5 equiv) with stirring until pH > 12. Note: The solution may become cloudy as the free amine oils out.

-

Extraction: Add 100 mL of DCM. Extract vigorously. Separate the organic layer.[1] Repeat extraction of the aqueous layer 3x with DCM (50 mL each).

-

Why DCM? Although the salt is insoluble in DCM, the free base is highly soluble.

-

-